N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide” is an organic compound that has garnered significant attention in the scientific community due to its potential medical applications. It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]quinolines .
Molecular Structure Analysis
The molecular formula of “this compound” is C19H24N4O, and it has a molecular weight of 324.4 g/mol. The structure of 1H-pyrazolo[3,4-b]quinolines, the class of compounds to which it belongs, is composed of a pyrazole and quinoline fragment .Mécanisme D'action
The mechanism of action of JNJ-40411813 involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. By inhibiting PDE10A, JNJ-40411813 increases the levels of cAMP and cGMP, which in turn modulate various cellular processes such as neurotransmission, inflammation, and cell proliferation.
Biochemical and physiological effects:
JNJ-40411813 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce inflammation and pain in animal models of arthritis. In addition, JNJ-40411813 has been shown to inhibit the growth and proliferation of cancer cells in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
JNJ-40411813 has several advantages for lab experiments. It is a highly potent and selective inhibitor of PDE10A, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. It is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, there are also some limitations to using JNJ-40411813 in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its long half-life can make it challenging to study its acute effects.
Orientations Futures
There are several future directions for the study of JNJ-40411813. One potential direction is to further investigate its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anticancer agent and to study its mechanism of action in cancer cells. Additionally, there is a need to develop more effective formulations of JNJ-40411813 to improve its solubility and bioavailability. Overall, the study of JNJ-40411813 has the potential to yield valuable insights into the role of PDE10A in various cellular processes and to identify novel therapeutic targets for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of JNJ-40411813 involves a multistep process that starts with the reaction of 8-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with isobutylamine to form the corresponding amide. This amide is then reacted with butyryl chloride to obtain the final product, N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
JNJ-40411813 has been extensively studied for its potential therapeutic applications in various scientific research fields. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its anti-inflammatory and analgesic properties. In addition, JNJ-40411813 has shown potential as a novel anticancer agent and has been studied in preclinical models of various types of cancer.
Propriétés
IUPAC Name |
N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-5-7-16(24)20-18-15-10-14-9-6-8-13(4)17(14)21-19(15)23(22-18)11-12(2)3/h6,8-10,12H,5,7,11H2,1-4H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMACIGUNZLILEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN(C2=NC3=C(C=CC=C3C=C12)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.